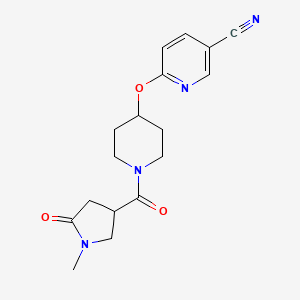

6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-20-11-13(8-16(20)22)17(23)21-6-4-14(5-7-21)24-15-3-2-12(9-18)10-19-15/h2-3,10,13-14H,4-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZIGGWVNOXOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core, which can be achieved through the reaction of 3-cyanopyridine with suitable reagents under controlled conditions.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.

Pyrrolidine Moiety Attachment: The final step is the attachment of the pyrrolidine moiety. This is typically achieved through a coupling reaction between the piperidine derivative and 1-methyl-5-oxopyrrolidine-3-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Substitution: The nicotinonitrile core can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the pyrrolidine and piperidine rings.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of drugs for treating various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues

F13714 (1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-N-[[5-methyl-6-(methylamino)-2-pyridinyl]methyl]-4-piperidinemethanamine)

- Key Structural Differences: Substitution on pyridine: F13714 has a 2-pyridinylmethyl group with methylamino and methyl substituents, whereas the target compound features a 3-cyano group. Core scaffold: F13714 includes a benzoyl-piperidine linker, while the target compound uses a pyrrolidone-carbonyl-piperidine bridge. Halogenation: F13714 contains chloro and fluoro substituents, enhancing lipophilicity compared to the non-halogenated target compound .

6-(4-Bromo-3-methylphenoxy)nicotinic Acid

- Key Structural Differences: Functional group: The nicotinic acid (carboxylic acid) group replaces the nitrile in the target compound. Substituent: A bromo-methylphenoxy group at the 6-position instead of the piperidinyl-pyrrolidone system. Implications: The carboxylic acid may reduce membrane permeability compared to the nitrile group but improve solubility .

6-(4-Bromo-3-nitrophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile

- Key Structural Differences :

Pharmacological and Physicochemical Properties

Biological Activity

6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, identified by its CAS number 1421508-94-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 328.4 g/mol. The compound features a nicotinonitrile moiety linked to a piperidine ring through an ether bond, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1421508-94-2 |

Antifibrotic Activity

Recent studies have indicated that compounds with similar structures exhibit antifibrotic properties. For instance, derivatives containing pyrimidine and nicotinic acid have shown significant inhibition of collagen expression in hepatic stellate cells, suggesting that our compound may also possess similar effects. In vitro assays demonstrated that certain derivatives reduced the expression of collagen type I alpha 1 (COL1A1), which is crucial in fibrosis development .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds with related configurations have been noted for their ability to inhibit tumor growth in various cancer models. For example, certain nicotinic derivatives have been explored for their efficacy against breast and colon cancers, indicating a promising avenue for further research into this compound's anticancer properties .

Neuroprotective Effects

Pyrrolidine derivatives are often investigated for neuroprotective effects. Studies on related compounds suggest that they may modulate neurotransmitter systems or exert antioxidant effects, potentially offering protection against neurodegenerative diseases . The presence of the piperidine ring in our compound could enhance these properties.

Case Studies

Case Study 1: Inhibition of Fibrosis

A study conducted on pyrimidine derivatives showed that specific compounds significantly inhibited the proliferation of hepatic stellate cells (HSC-T6). The half-maximal inhibitory concentration (IC50) values were reported around 45 μM, indicating effective antifibrotic activity. This suggests that this compound could be similarly effective .

Case Study 2: Cancer Cell Line Studies

In another study focusing on the anticancer potential of pyridine-based compounds, several derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The results indicated a dose-dependent response, reinforcing the need for further exploration of our compound's anticancer mechanisms .

Q & A

Q. Optimization Strategies :

- Catalysts : Bismuth oxide derivatives (e.g., combustion-synthesized Bi₂O₃) improve reaction efficiency and reduce byproducts in heterocyclic couplings .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks to confirm the nicotinonitrile core (e.g., aromatic protons at δ 8.5–9.0 ppm) and piperidine-pyrrolidinone substituents (e.g., methyl groups at δ 1.2–1.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- Mass spectrometry (ESI-TOF) : Verify molecular weight ([M+H]⁺ or [M+Na]⁺) and detect impurities via high-resolution fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and quantify residual solvents .

Q. Advanced Validation :

- X-ray crystallography : Resolve ambiguous stereochemistry in the piperidine-pyrrolidinone moiety, particularly for chiral centers .

- DSC/TGA : Evaluate thermal stability (decomposition onset >200°C) and crystallinity for formulation studies .

How can researchers resolve discrepancies in biological activity data across different cell lines or assay conditions?

Advanced

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Methodological approaches include:

- Dose-response profiling : Compare IC₅₀ values in HepG2 (liver), Huh-7 (hepatocellular carcinoma), and primary cell lines to identify tissue-specific toxicity .

- Mechanistic deconvolution : Use NF-κB luciferase reporter assays to distinguish direct pathway inhibition from secondary effects (e.g., cytotoxicity) .

- Metabolite screening : LC-MS/MS to detect hydrolyzed or oxidized derivatives that may contribute to inconsistent activity .

Q. Statistical Tools :

- ANOVA with post-hoc tests : Identify significant differences between cell lines while controlling for batch effects .

What computational strategies are suitable for predicting the binding affinity and selectivity of this compound toward target proteins?

Q. Advanced

- Molecular docking (AutoDock Vina, Glide) : Model interactions with kinases or GPCRs, focusing on the nicotinonitrile group’s hydrogen bonding with catalytic lysines .

- MD simulations (AMBER, GROMACS) : Assess conformational stability of the piperidine-pyrrolidinone moiety in aqueous vs. membrane environments (≥100 ns trajectories) .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological torsion to predict ADMET properties .

Q. Validation :

- Free energy perturbation (FEP) : Quantify ΔΔG for mutations in binding pockets to refine selectivity profiles .

How should researchers design experiments to evaluate the compound’s effect on NF-κB or other signaling pathways?

Q. Advanced

- In vitro assays :

- NF-κB DNA-binding ELISA : Measure nuclear translocation in TNF-α-stimulated cells .

- Phospho-IκBα Western blotting : Track upstream pathway activation .

- In vivo models :

- Xenograft studies : Administer compound (10–50 mg/kg, oral) to tumor-bearing mice and quantify NF-κB target genes (e.g., IL-6, COX-2) via qPCR .

- Controls :

- Use Bay 11-7082 (NF-κB inhibitor) as a positive control and include vehicle-treated cohorts .

Q. Data Interpretation :

- Pathway enrichment analysis (GSEA) : Identify off-target effects by comparing transcriptomic profiles of treated vs. untreated cells .

What strategies can mitigate challenges in scaling up synthesis while maintaining yield and purity?

Q. Advanced

- Process intensification :

- Flow chemistry : Optimize residence time and mixing for exothermic steps (e.g., coupling reactions) to avoid degradation .

- Quality by Design (QbD) :

- Define critical process parameters (CPP: temperature, pH) and material attributes (CMA: reagent purity) via DOE (e.g., factorial designs) .

- Analytical PAT tools :

- Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Q. Advanced

- Modification hotspots :

- Pyrrolidinone carbonyl : Replace with bioisosteres (e.g., sulfone) to reduce metabolic oxidation .

- Nicotinonitrile core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance plasma stability .

- PK assays :

- Microsomal stability : Incubate with liver microsomes (human/rodent) to estimate clearance rates .

- Plasma protein binding (PPB) : Use equilibrium dialysis to assess free fraction (<5% suggests high PPB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.